6-Bromo-5-methoxybenzo[d]oxazol-2(3H)-one is a synthetic organic compound that belongs to the class of heterocyclic compounds known as benzoxazoles. This compound features a bromine atom and a methoxy group attached to the benzo[d]oxazole core, which contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The compound's molecular formula is , and it has garnered interest for its biological activity and utility as a building block in organic synthesis.
6-Bromo-5-methoxybenzo[d]oxazol-2(3H)-one can be synthesized from commercially available precursors through various chemical reactions. It is classified as a heterocyclic compound due to the presence of nitrogen in its ring structure. The benzoxazole framework is recognized for its diverse biological activities, making derivatives of this compound valuable for pharmaceutical research.
The synthesis of 6-Bromo-5-methoxybenzo[d]oxazol-2(3H)-one typically involves several key steps:
The reaction conditions for these steps often require careful optimization to improve yield and purity. For instance, controlling temperature, solvent choice, and reaction time are critical for achieving the desired product efficiently.
The molecular structure of 6-Bromo-5-methoxybenzo[d]oxazol-2(3H)-one consists of a benzene ring fused with an oxazole ring, where the oxazole ring contains a nitrogen atom. The bromine and methoxy substituents influence the electronic properties of the molecule.
6-Bromo-5-methoxybenzo[d]oxazol-2(3H)-one can undergo various chemical reactions:
Common reagents employed in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium methoxide for substitution reactions.
The mechanism of action of 6-Bromo-5-methoxybenzo[d]oxazol-2(3H)-one is primarily associated with its interaction with biological targets. The trifluoroethyl group enhances lipophilicity, allowing better interaction with hydrophobic regions of target biomolecules. The bromine and methoxy groups can participate in various binding interactions, influencing the compound's biological activity.
6-Bromo-5-methoxybenzo[d]oxazol-2(3H)-one has several significant applications:
Heterocyclic compounds represent a vast and structurally diverse class of organic molecules characterized by rings containing at least one non-carbon atom (typically nitrogen, oxygen, or sulfur). These compounds form the structural backbone of numerous biologically essential molecules, including DNA bases, chlorophyll, hemoglobin, and vitamins [8] [10]. Among heterocycles, five-membered rings containing both nitrogen and oxygen occupy a position of exceptional significance in medicinal chemistry. The oxazole ring system—a planar, unsaturated five-membered structure with oxygen and nitrogen atoms separated by a carbon atom—serves as a fundamental building block in numerous pharmacologically active compounds and natural products [1] [4]. Benzoxazolones, formed by the fusion of a benzene ring with an oxazolone ring, constitute an important subclass characterized by enhanced stability and diverse biological activities, earning classification as a "privileged scaffold" in drug discovery [5].
The 2(3H)-benzoxazolone heterocycle and its bioisosteric analogs (e.g., 2(3H)-benzothiazolinone, benzoxazinone) have garnered substantial attention from medicinal chemists due to their unique capacity to mimic phenol or catechol functionalities within a metabolically stable molecular framework [5]. This mimicry arises from similarities in key physicochemical properties:
This strategic bioisosterism circumvents the metabolic vulnerabilities (e.g., rapid glucuronidation/sulfation) often associated with catechols and phenols, thereby improving pharmacokinetic profiles and enhancing drug-like properties [5].
Table 1: Therapeutic Applications of Benzoxazolone Derivatives
Therapeutic Area | Specific Activity/Receptor Target | Significance |
---|---|---|
Analgesic/Anti-inflammatory | COX-2 Inhibition, PPAR-gamma antagonism | Potential for treating chronic inflammation and pain [5] |
Neuropsychiatric Disorders | Dopaminergic (D2, D4), Serotoninergic (5-HT1A, 5-HT2A) ligands | Applications in schizophrenia, depression, anxiety [5] |
Neurological Protection | Sigma-1 and Sigma-2 receptor ligands, Anticonvulsant activity | Potential for neuroprotection, epilepsy treatment [5] |
Anticancer Agents | Telomerase inhibition (e.g., Telomestatin analogs) | Targeting cancer cell immortality pathways [1] |
Antimicrobial Agents | Activity against bacteria and fungi | Addressing drug-resistant pathogens [4] |
The benzoxazolone scaffold demonstrates remarkable versatility, enabling the design of high-affinity ligands for a broad spectrum of biological targets. Beyond the receptor targets listed, benzoxazolone derivatives exhibit documented activity as kinase inhibitors, modulators of ion channels, and inhibitors of various enzymes implicated in disease processes. This wide applicability across diverse therapeutic areas—spanning central nervous system disorders, inflammation, infectious diseases, and oncology—solidifies the benzoxazolone motif's status as a truly privileged scaffold capable of delivering pharmacologically relevant compounds [5]. The scaffold's inherent rigidity also contributes to defining precise spatial orientations for substituents, crucial for optimizing target binding affinity and selectivity. The incorporation of specific halogen (e.g., bromo) and alkoxy (e.g., methoxy) substituents onto the benzoxazolone core, as exemplified by 6-Bromo-5-methoxybenzo[d]oxazol-2(3H)-one, represents a strategic approach to fine-tuning these molecular interactions and accessing novel biological activities [1] [3] [4].
The introduction of bromine and methoxy substituents onto the benzoxazolone scaffold induces profound alterations in the molecule's electronic distribution, steric profile, and hydrogen-bonding capabilities, thereby significantly modulating its physicochemical properties and interactions with biological targets. Bromine, as a heavy halogen atom, exerts substantial effects:
The methoxy group (-OCH₃) introduces contrasting yet complementary effects:
Table 2: Molecular Descriptors of 6-Bromo-5-methoxybenzo[d]oxazol-2(3H)-one and Related Compounds
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
---|---|---|---|---|
6-Bromo-5-methoxybenzo[d]oxazol-2(3H)-one | C₈H₆BrNO₃ | 244.05 (Theoretical) | 6-Br, 5-OCH₃ | Enhanced lipophilicity; Halogen bonding (Br); H-bond accepting (OCH₃); Electronic push-pull system |
6-Bromobenzo[d]oxazol-2(3H)-one | C₇H₄BrNO₂ | 214.02 [3] [7] | 6-Br | Increased lipophilicity vs parent; Halogen bonding capability; Resonance stabilization |
Benzoxazol-2(3H)-one (Parent) | C₇H₅NO₂ | 135.04 | None | Reference compound; Phenol/catechol bioisostere; H-bond donor/acceptor capabilities [5] |
The combined effect of bromine and methoxy substituents at the 6 and 5 positions, respectively, creates a distinct electronic push-pull system within the benzoxazolone ring. The electron-donating methoxy group (+R effect) at position 5 increases electron density at the adjacent positions (C4 and C6). However, the bromine atom at position 6, while primarily exerting a +R effect itself, introduces a complex electronic environment. The proximity of these substituents results in a subtle interplay where the overall electron density distribution differs significantly from the parent benzoxazolone or singly substituted analogs. This unique electronic landscape directly influences:
Synthetic access to such specifically substituted benzoxazolones typically involves:
Table 3: Characteristic Spectral Features of 6-Bromo-5-methoxybenzo[d]oxazol-2(3H)-one (Predicted/Modeled)
Spectroscopy Method | Key Predicted/Modeled Assignments | Structural Significance |
---|---|---|
¹H NMR | δ 10.5-11.5 (br s, 1H, NH); δ 7.25 (d, J ≈ 8.5 Hz, 1H, H-7); δ ~6.85 (d, J ≈ 8.5 Hz, 1H, H-4); δ 3.80 (s, 3H, OCH₃) | Confirms aromatic substitution pattern; Identifies methoxy group; Characteristic deshielded NH |
¹³C NMR | δ 155.5 (C=O); δ 150.2 (C-5); δ 140.8 (C-7a); δ 130.5 (C-3a); δ 112.5 (C-6); δ 110.0 (C-4); δ 103.5 (C-7); δ 56.2 (OCH₃) | Confirms carbonyl; Assigns quaternary carbons (C-5, C-6, C-7a, C-3a); Identifies methoxy carbon |
IR (KBr) | ~3200-3000 cm⁻¹ (N-H str, br); ~1745 cm⁻¹ (C=O str, lactam); ~1610, 1580, 1490 cm⁻¹ (C=C, C=N str); ~1280 cm⁻¹ (C-O str, aryl OCH₃) | Confirms lactam carbonyl; Identifies aromatic system and methoxy group; Detects N-H stretch |
The structural synergy conferred by the 6-bromo and 5-methoxy groups makes 6-Bromo-5-methoxybenzo[d]oxazol-2(3H)-one a compelling subject for investigation. Its potential biological activities likely stem from this unique combination:
This compound exemplifies the rational design strategy of leveraging substituent effects on privileged heterocyclic scaffolds to generate novel chemical entities with tailored properties for probing biological systems or developing therapeutic leads. Its specific interactions with biological targets and its full pharmacological profile remain active areas of research, building upon the established significance of the benzoxazolone core and the well-documented modulatory effects of bromo and methoxy substituents in medicinal chemistry.
CAS No.:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 106717-30-0
CAS No.: